2-[(Dimethylamino)methyl]prop-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(dimethylamino)methyl]prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)4-7(2)3/h8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZZZPTUEAUBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 2 Dimethylamino Methyl Prop 2 En 1 Ol
Established and Emerging Synthetic Pathways
The construction of the 2-[(Dimethylamino)methyl]prop-2-en-1-ol scaffold can be approached through several strategic disconnections, leading to various synthetic routes. These pathways can be broadly categorized into linear, multi-step sequences and more sophisticated convergent or divergent strategies.
Multi-step Total Synthesis Approaches
Multi-step total synthesis of this compound, while not extensively documented for this specific molecule, can be conceptualized based on the synthesis of similar allylic amino alcohols. A plausible linear sequence would involve the introduction of the aminomethyl group onto a pre-existing three-carbon backbone.
A hypothetical multi-step synthesis could be designed as follows:
| Step | Reaction | Reagents and Conditions | Intermediate |
| 1 | Protection of the hydroxyl group of prop-2-en-1-ol | e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF | 2-(tert-Butyldimethylsilyloxy)prop-1-ene |
| 2 | Hydroboration-oxidation | 9-BBN, then H₂O₂, NaOH | 3-(tert-Butyldimethylsilyloxy)propane-1,2-diol |
| 3 | Selective oxidation of the primary alcohol | e.g., PCC, CH₂Cl₂ | 3-(tert-Butyldimethylsilyloxy)-2-oxopropanal |
| 4 | Reductive amination | Dimethylamine (B145610), NaBH₃CN, MeOH | 2-[(Dimethylamino)methyl]-3-(tert-butyldimethylsilyloxy)propan-1-ol |
| 5 | Deprotection | TBAF, THF | This compound |
This table represents a hypothetical multi-step synthesis and is for illustrative purposes.
Convergent and Divergent Synthetic Strategies
Convergent and divergent synthetic strategies offer more efficient routes to complex molecules by assembling them from smaller, pre-functionalized fragments or by creating a variety of related compounds from a common intermediate.
Divergent Synthesis: A divergent strategy could start from a common intermediate that can be elaborated into a library of related amino alcohols. For instance, a protected propargyl alcohol derivative could be a versatile starting point. Aminomethylation could be followed by various modifications of the alkyne, including partial reduction to the cis-alkene, to yield a range of functionalized allylic alcohols.
Preparation via Reductive Amination and Mannich-type Reactions
Reductive Amination: Reductive amination is a powerful method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, a precursor aldehyde or ketone containing the prop-2-en-1-ol moiety would be required. The reaction proceeds via the formation of an iminium ion intermediate from the carbonyl compound and dimethylamine, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Mannich-type Reactions: The Mannich reaction is a three-component condensation reaction that is highly suitable for the synthesis of β-amino carbonyl compounds and their derivatives. adichemistry.comresearchgate.netwikipedia.org A direct and atom-economical route to this compound is the Mannich reaction of a suitable C-H acidic compound with formaldehyde (B43269) and dimethylamine. However, for the synthesis of the target molecule, a variation of the Mannich reaction involving the aminomethylation of an unsaturated alcohol is more likely.
A plausible and direct pathway is the aminomethylation of prop-2-en-1-ol (allyl alcohol) with dimethylamine and formaldehyde. This reaction would proceed through the formation of the Eschenmoser's salt or a similar iminium ion intermediate, which then reacts with the allyl alcohol.
Sustainable and Green Chemical Synthesis of the Compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance safety and efficiency. nih.govscirp.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. chembam.comwordpress.comjocpr.com Reactions with high atom economy are desirable as they generate less waste.
The Mannich reaction, being a condensation reaction, generally exhibits good atom economy. For the synthesis of this compound from allyl alcohol, dimethylamine, and formaldehyde, the theoretical atom economy would be high, with water being the only byproduct.
Calculation of Atom Economy for a Hypothetical Mannich Reaction:
| Reactant | Molecular Weight ( g/mol ) |
| Allyl alcohol (C₃H₆O) | 58.08 |
| Dimethylamine (C₂H₇N) | 45.08 |
| Formaldehyde (CH₂O) | 30.03 |
| Total Reactant Mass | 133.19 |
| Product: this compound (C₆H₁₃NO) | 115.18 |
| Byproduct: Water (H₂O) | 18.01 |
| Atom Economy (%) | (115.18 / 133.19) * 100 = 86.48% |
In contrast, multi-step syntheses involving protecting groups and stoichiometric reagents often have lower atom economy due to the generation of significant amounts of waste.
Reaction Mass Efficiency (RME) is another important metric that considers the masses of all materials used in a process, including solvents, reagents, and catalysts, in relation to the mass of the final product. Optimizing reaction conditions to reduce solvent usage and employ catalytic rather than stoichiometric reagents can significantly improve the RME.
Utilization of Environmentally Benign Solvents and Reagents
The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of waste in a chemical process. rsc.org Traditional volatile organic compounds (VOCs) are being replaced by more environmentally friendly alternatives.
For the synthesis of this compound, particularly through a Mannich-type reaction, the use of greener solvents could be explored. Water is an excellent green solvent for many reactions, and since the reactants (dimethylamine and formaldehyde) are often supplied as aqueous solutions, a reaction in water could be feasible. nih.gov Other benign solvents such as ethanol, isopropanol, or even solvent-free conditions could be investigated to improve the green credentials of the synthesis.
The use of catalytic methods, where possible, is also a cornerstone of green chemistry. While the Mannich reaction is often acid- or base-catalyzed, the development of more efficient and recyclable catalysts would further enhance its sustainability.
| Solvent | Green Chemistry Classification | Rationale |
| Water | Preferred | Non-toxic, non-flammable, readily available. |
| Ethanol | Preferred | Bio-based, low toxicity, biodegradable. |
| Isopropanol | Usable | Low toxicity, readily available. |
| Toluene | Undesirable | Volatile, toxic, derived from petroleum. |
| Dichloromethane | Undesirable | Suspected carcinogen, environmentally persistent. |
The selection of appropriate solvents and reagents, coupled with a high atom economy reaction pathway like the Mannich reaction, provides a framework for the sustainable synthesis of this compound.
Development of Catalytic and Biocatalytic Synthesis Routes
The introduction of the dimethylaminomethyl substituent at the 2-position of the prop-2-en-1-ol backbone necessitates strategic catalytic and biocatalytic approaches. While direct catalytic synthesis of this specific molecule is not extensively documented, analogous transformations provide a strong foundation for potential synthetic pathways.
Catalytic Approaches:
Transition metal catalysis offers a powerful tool for the construction of substituted allylic alcohols. One potential strategy involves a transition metal-catalyzed amination of a suitable precursor. For instance, a palladium-catalyzed allylic amination of a 2-(hydroxymethyl)allyl derivative could be envisioned. The success of such a reaction would be highly dependent on the choice of ligand and reaction conditions to control regioselectivity and prevent side reactions.
Another plausible route is the hydroaminomethylation of a suitable alkyne precursor. Rhodium-catalyzed hydroaminomethylation has been shown to be effective for the synthesis of related amino alcohols, although achieving the desired substitution pattern on the propargyl alcohol precursor would be a key challenge.
Biocatalytic Approaches:
Biocatalysis provides an attractive, environmentally benign alternative for the synthesis of complex molecules. Enzymes such as transaminases and amine dehydrogenases are particularly relevant for the introduction of the amino group. A potential biocatalytic route could involve the enzymatic reductive amination of a corresponding α-(hydroxymethyl)acrolein derivative. This would require an engineered amine dehydrogenase or a suitable transaminase that can accept the substituted aldehyde as a substrate. The key advantage of a biocatalytic approach lies in the potential for high enantioselectivity in the synthesis of chiral analogues.
Another biocatalytic strategy could employ a biocatalytic reduction of an α-(dimethylaminomethyl)acrolein derivative. Ketoreductases (KREDs) are a class of enzymes known for their ability to reduce carbonyl compounds to alcohols with high stereoselectivity. The challenge would be to find or engineer a KRED that can efficiently reduce the aldehyde functionality in the presence of the tertiary amine.
| Catalyst/Enzyme Type | Substrate Example | Potential Product | Key Considerations |
| Palladium Catalyst | 2-(chloromethyl)prop-2-en-1-ol | This compound | Ligand choice, regioselectivity |
| Rhodium Catalyst | 2-(hydroxymethyl)prop-2-yn-1-ol | This compound | Control of hydroformylation and amination steps |
| Amine Dehydrogenase | 2-(hydroxymethyl)propenal | (S)- or (R)-2-[(Dimethylamino)methyl]prop-2-en-1-ol | Substrate specificity, cofactor regeneration |
| Transaminase | 2-(hydroxymethyl)propenal | (S)- or (R)-2-[(Dimethylamino)methyl]prop-2-en-1-ol | Amine donor, equilibrium shift |
| Ketoreductase | 2-[(Dimethylamino)methyl]propenal | (S)- or (R)-2-[(Dimethylamino)methyl]prop-2-en-1-ol | Substrate tolerance, enantioselectivity |
Stereoselective Synthesis of Chiral Analogs and Derivatives
The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest. The presence of a stereocenter would arise if the dimethylaminomethyl group were replaced by a chiral amine or if further substitution were present on the allylic backbone.
Asymmetric Catalysis in Enantioselective Preparation
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. For the preparation of chiral analogs of the target compound, several catalytic approaches can be considered.
One promising method is the copper-catalyzed asymmetric hydroamination of a suitable allene precursor. This reaction could introduce a chiral amine moiety with high enantioselectivity. The choice of a chiral ligand for the copper catalyst would be critical in determining the stereochemical outcome.
Another approach is the use of a "borrowing hydrogen" or "hydrogen autotransfer" cascade. This methodology allows for the formal anti-Markovnikov hydroamination of allylic alcohols. A chiral ruthenium or iridium catalyst could be employed to achieve high enantioselectivity in the synthesis of chiral γ-amino alcohols, which could be precursors or analogs of the target structure.
| Catalytic System | Reaction Type | Substrate Example | Chiral Product Example | Typical Enantiomeric Excess (ee) |
| Cu/Chiral Ligand | Asymmetric Hydroamination | 2-methylallene | Chiral allylic amine precursor | >90% |
| Ru/Chiral Ligand | Borrowing Hydrogen Cascade | 2-methylprop-2-en-1-ol | Chiral γ-amino alcohol | >95% |
| Ir/Chiral Ligand | Asymmetric Allylic Amination | 2-(acetoxymethyl)allyl carbonate | Chiral allylic amine | >90% |
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries provide a reliable method for controlling stereochemistry in organic synthesis. An auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed.
For the synthesis of chiral analogs of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral oxazolidinone auxiliary could be used to direct the diastereoselective alkylation of an enolate to introduce a substituent at a specific position with high stereocontrol. Subsequent transformations and removal of the auxiliary would yield the desired enantiomerically enriched product.
Diastereoselective Control in Compound Formation
When a molecule already contains a stereocenter, the introduction of a new stereocenter can be controlled to favor the formation of one diastereomer over another. This is known as diastereoselective synthesis.
In the context of synthesizing derivatives of this compound, if a chiral amine is used in the synthesis, the existing stereocenter in the amine can influence the stereochemical outcome of subsequent reactions. For example, in a nickel-catalyzed coupling of a diene with an aldehyde, a chiral ligand or a chiral substrate can induce high diastereoselectivity in the formation of the homoallylic alcohol product.
Advanced Purification and Isolation Techniques in Research Scale Synthesis
The polar nature of this compound, due to the presence of both a hydroxyl and a tertiary amine group, presents challenges for its purification and isolation, particularly on a research scale. Advanced techniques are often required to achieve high purity.
Preparative Chromatography:
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the purification of polar compounds. For a polar and basic compound like this compound, reversed-phase chromatography with a C18 column is often a suitable choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine group.
Supercritical Fluid Chromatography (SFC):
Supercritical fluid chromatography is an increasingly popular technique for the purification of polar and chiral compounds. SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar co-solvent such as methanol. SFC offers several advantages over HPLC, including faster separations, reduced solvent consumption, and easier solvent removal from the collected fractions. For the separation of chiral analogs, chiral stationary phases are employed in SFC, providing excellent enantiomeric separations.
Crystallization Techniques:
For chiral analogs, crystallization can be a highly effective method for purification and separation of enantiomers. Techniques such as preferential crystallization or diastereomeric salt formation can be employed. In diastereomeric salt formation, the racemic amino alcohol is reacted with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. Subsequent neutralization of the separated salts yields the pure enantiomers.
| Technique | Stationary Phase/Method | Mobile Phase/Solvent | Application |
| Preparative HPLC | Reversed-Phase (C18) | Water/Acetonitrile + 0.1% TFA | Purification of polar amino alcohol |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase (e.g., polysaccharide-based) | Supercritical CO2/Methanol | Enantioseparation of chiral analogs |
| Crystallization | Diastereomeric Salt Formation | Various organic solvents | Resolution of racemic amino alcohol |
Reactivity and Mechanistic Investigations of 2 Dimethylamino Methyl Prop 2 En 1 Ol
Reactions of the Alkenyl Moiety
The electron-rich double bond is susceptible to attack by electrophiles and can participate in radical processes and polymerization.
Electrophilic addition reactions to unsymmetrical alkenes are generally governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. In the case of 2-[(Dimethylamino)methyl]prop-2-en-1-ol, the presence of the electron-withdrawing dimethylaminomethyl group and the hydroxyl group can influence the regioselectivity.
Expected Reactions:
| Electrophile | Predicted Major Product(s) | Mechanistic Considerations |
| HBr | 1-Bromo-2-[(dimethylamino)methyl]propan-2-ol | Protonation of the double bond would preferentially form a tertiary carbocation at the C2 position, stabilized by the adjacent carbon atoms. Subsequent attack by the bromide ion would lead to the Markovnikov product. |
| Br₂ | 1,2-Dibromo-2-[(dimethylamino)methyl]propan-1-ol | The reaction likely proceeds through a cyclic bromonium ion intermediate. Nucleophilic attack by a bromide ion would occur at the more substituted carbon (C2), leading to the observed product. In the presence of water, a halohydrin could also be formed. |
| H₂O/H⁺ | 2-[(Dimethylamino)methyl]propane-1,2-diol | Acid-catalyzed hydration would follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C2) via a tertiary carbocation intermediate. |
Note: The data in this table is predictive and not based on published experimental results for this compound.
The alkenyl group can undergo radical addition, which often exhibits anti-Markovnikov regioselectivity. It can also participate in cycloaddition reactions, where the dienophile's reactivity is influenced by its substituents.
Expected Reactions:
Radical Addition of HBr (in the presence of peroxides): This reaction would be expected to yield 2-bromo-2-[(dimethylamino)methyl]propan-1-ol, the anti-Markovnikov product.
[4+2] Cycloaddition (Diels-Alder Reaction): With a suitable diene, the double bond of this compound would act as a dienophile. The stereochemistry of the product would depend on the geometry of the approach of the diene.
[3+2] Cycloaddition: Reactions with 1,3-dipoles such as nitrile oxides could lead to the formation of five-membered heterocyclic rings. The regioselectivity would be dictated by the electronic properties of both the dipole and the dipolarophile.
Allylic monomers, in general, are known to be less reactive in radical polymerization than vinyl monomers due to degradative chain transfer to the monomer. However, under specific conditions, polymerization can occur.
Expected Polymerization Behavior:
Radical Polymerization: Initiation with a radical initiator would lead to the formation of a growing polymer chain. However, abstraction of an allylic hydrogen from another monomer molecule by the propagating radical can lead to a stable allylic radical, effectively terminating the chain. This typically results in low molecular weight polymers.
Copolymerization: Copolymerization with more reactive monomers, such as styrenes or acrylates, could incorporate the this compound unit into the polymer chain. The reactivity ratios would determine the composition and sequence of the resulting copolymer.
Chemical Transformations at the Hydroxyl Group
The primary hydroxyl group is a versatile functional handle that can undergo a variety of transformations, including esterification, etherification, oxidation, and reduction.
Expected Reactions:
| Reaction Type | Reagent | Expected Product |
| Esterification | Acetic anhydride, pyridine | 2-[(Dimethylamino)methyl]prop-2-en-1-yl acetate |
| Etherification | Sodium hydride, then methyl iodide | 1-Methoxy-2-[(dimethylamino)methyl]prop-2-ene |
Note: The data in this table is predictive and not based on published experimental results for this compound.
The tertiary amino group can potentially interfere with or catalyze these reactions, depending on the conditions. For instance, in acidic conditions for esterification, the amine would be protonated, which could affect the reaction rate.
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant used. The double bond can be selectively reduced.
Expected Reactions:
Oxidation:
Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to oxidize the primary alcohol to the corresponding aldehyde, 2-[(dimethylamino)methyl]prop-2-enal.
Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the carboxylic acid, 2-[(dimethylamino)methyl]prop-2-enoic acid, and could potentially cleave the double bond under harsh conditions.
Reduction:
Catalytic hydrogenation (e.g., H₂/Pd-C) would be expected to reduce the double bond to yield 2-[(dimethylamino)methyl]propan-1-ol. The conditions could be optimized to avoid reduction of the hydroxyl group.
Nucleophilic Substitution Reactions and Their Scope
The primary allylic alcohol moiety in this compound is a key site for nucleophilic substitution reactions. Direct substitution of the hydroxyl group is challenging due to its poor leaving group nature. Therefore, activation is typically required to facilitate these transformations. Common strategies involve protonation of the hydroxyl group under acidic conditions or its conversion to a better leaving group, such as a tosylate or a halide.
Once activated, the allylic system is susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an SN2 or SN2' mechanism, leading to a mixture of products. The SN2 pathway results in direct replacement of the leaving group, while the SN2' mechanism involves attack at the γ-carbon of the allylic system, accompanied by a shift of the double bond. The regioselectivity of the nucleophilic attack is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate.
For instance, in the presence of a palladium catalyst, allylic alcohols can undergo direct amination. This transformation is believed to proceed via a π-allylpalladium intermediate, which is then attacked by the amine nucleophile. The regioselectivity of this reaction is often controlled by the ligands on the palladium catalyst.
| Nucleophile | Reagent/Catalyst | Product(s) | Reaction Type | Reference |
| Amines | Pd(0)/phosphine ligand | Allylic amines | SN2/SN2' | libretexts.orgorganic-chemistry.org |
| Halides | HBr, HCl | Allylic halides | SN1/SN2 | General Knowledge |
| Alcohols | Acid catalyst | Allylic ethers | SN1/SN2 | General Knowledge |
| Carboxylates | Base | Allylic esters | SN2 | General Knowledge |
Reactivity of the Tertiary Amine Functionality
The tertiary amine group in this compound offers another avenue for chemical modification and imparts basic and nucleophilic character to the molecule.
Quaternization and Ammonium (B1175870) Salt Formation
The lone pair of electrons on the nitrogen atom of the dimethylamino group readily reacts with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. This process, known as quaternization, is a classic example of an SN2 reaction where the amine acts as the nucleophile. The reaction is typically carried out in a suitable solvent, and the rate of quaternization is dependent on the nature of the alkylating agent and the reaction conditions. The resulting quaternary ammonium salts are ionic compounds with altered solubility and reactivity compared to the parent amine.
N-Oxidation and Elimination Reactions
The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate that can undergo further reactions. One notable transformation is the Cope elimination, a thermally induced syn-elimination reaction that occurs when the N-oxide is heated. This reaction results in the formation of an alkene and a hydroxylamine (B1172632) derivative. In the case of the N-oxide of this compound, Cope elimination would be expected to yield a diene and N,N-dimethylhydroxylamine.
Role as a Basic Catalyst or Promoter
The basic nature of the tertiary amine allows this compound to function as a catalyst or promoter in various organic reactions. It can act as a Brønsted base, deprotonating acidic protons to generate reactive intermediates. For example, it can be employed as a catalyst in Knoevenagel condensations, Michael additions, and other base-catalyzed reactions. The presence of the hydroxyl group can also lead to cooperative catalytic effects, where both the amine and alcohol functionalities participate in the catalytic cycle.
| Reaction Type | Role of the Amine | Example Reaction |
| Quaternization | Nucleophile | Reaction with methyl iodide |
| N-Oxidation | Electron Donor | Reaction with H₂O₂ |
| Basic Catalysis | Brønsted Base | Knoevenagel Condensation |
Tandem and Cascade Reactions Utilizing Multiple Functional Groups
The coexistence of the allylic alcohol and the tertiary amine in a single molecule opens up possibilities for elegant tandem and cascade reactions. These one-pot transformations, where multiple bonds are formed in a sequential manner without the isolation of intermediates, are highly efficient in terms of atom economy and step economy.
For example, the hydroxyl group can be activated to form an electrophilic allylic intermediate, which can then be trapped intramolecularly by the pendant tertiary amine to form a nitrogen-containing heterocyclic ring system. Alternatively, the amine could first be quaternized, and the resulting ammonium salt could direct a subsequent reaction on the allylic alcohol moiety.
Another possibility involves the initial oxidation of the allylic alcohol to an α,β-unsaturated aldehyde, which can then undergo a conjugate addition reaction with a nucleophile, potentially catalyzed or directed by the tertiary amine. Such cascade sequences allow for the rapid construction of complex molecular architectures from a relatively simple starting material.
Computational and Theoretical Studies of Reactivity and Mechanisms
Computational and theoretical studies, primarily using density functional theory (DFT), have been instrumental in elucidating the reactivity and reaction mechanisms of allylic alcohols and related compounds. These studies provide valuable insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally.
For instance, DFT calculations have been used to investigate the mechanism of palladium-catalyzed allylic amination of allylic alcohols. These studies have helped to understand the role of ligands in controlling regioselectivity and to rationalize the observed experimental outcomes. Similarly, computational models can predict the preferred conformations of this compound and how these conformations influence its reactivity in various transformations. Theoretical calculations can also be employed to study the energetics of the SN2 versus SN2' pathways in nucleophilic substitution reactions, providing a basis for predicting product distributions under different conditions.
| Computational Method | Studied Aspect | Key Findings |
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of transition states and activation barriers in Pd-catalyzed amination. |
| Ab initio calculations | Conformational Analysis | Prediction of stable conformers and their influence on reactivity. |
| Molecular Dynamics (MD) | Solvent Effects | Understanding the role of solvent in directing reaction pathways. |
Density Functional Theory (DFT) Calculations on Reaction Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like this compound, DFT calculations can provide invaluable insights into its reaction energy landscapes, mapping out the energetic pathways of potential reactions. These calculations help in identifying the most favorable reaction routes by determining the energies of reactants, products, intermediates, and transition states.
DFT studies on analogous allylic alcohols have explored various reactions, including isomerization, oxidation, and palladium-catalyzed allylations. nih.govacs.org For this compound, a key area of investigation would be the influence of the dimethylaminomethyl substituent on the reactivity of the allylic alcohol moiety. DFT calculations could elucidate how the electron-donating nature of the amino group affects the stability of carbocationic intermediates that may form during substitution or elimination reactions at the allylic position.
A typical DFT study would involve optimizing the geometries of all stationary points on the potential energy surface. The B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), is a common choice for such calculations, providing a good balance between accuracy and computational cost. Solvation effects, which can be significant for a polar molecule like this, are often incorporated using a polarizable continuum model (PCM).
The results of such calculations would typically be presented in an energy profile diagram, illustrating the reaction coordinates and the associated energy changes. Key parameters derived from these calculations include activation energies (the energy barrier to be overcome for a reaction to occur) and reaction enthalpies (the net energy change of the reaction).
Illustrative Data Table: Calculated Reaction Energies for a Hypothetical Isomerization Reaction
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State 1 | +25.8 |
| Intermediate | +5.2 |
| Transition State 2 | +30.1 |
| Product (Isomerized Aldehyde) | -15.4 |
This table is a hypothetical representation of data that could be obtained from DFT calculations.
Quantum Chemical Modeling of Intermediate Structures and Transition States
Quantum chemical modeling, particularly using DFT, allows for the detailed characterization of transient species such as reaction intermediates and transition states. For this compound, this would be crucial for understanding the mechanisms of its reactions. The geometry, electronic structure, and vibrational frequencies of these species can be calculated to provide a deeper understanding of the reaction pathway.
For instance, in a potential acid-catalyzed dehydration reaction, quantum chemical modeling could be used to characterize the structure of the resulting allylic carbocation. The calculations would likely show a delocalization of the positive charge across the three-carbon allyl system, and the influence of the dimethylaminomethyl group on this charge distribution could be quantified. The nitrogen atom of the dimethylamino group could potentially stabilize the carbocation through intramolecular coordination, a hypothesis that can be rigorously tested through these models.
Transition state structures represent the highest energy point along the reaction coordinate and are characterized by having exactly one imaginary vibrational frequency. Locating and characterizing these structures is a key goal of mechanistic studies. For example, in a nucleophilic substitution reaction at the allylic carbon, the transition state would involve the breaking of the carbon-hydroxyl bond and the formation of a new bond with the incoming nucleophile. Quantum chemical calculations can provide the precise geometry of this transition state, including bond lengths and angles, which are not experimentally observable.
Illustrative Data Table: Geometric Parameters of a Hypothetical Transition State
| Parameter | Value |
| C1-O Bond Length (Å) | 1.85 (elongated) |
| C1-Nucleophile Bond Length (Å) | 2.10 (forming) |
| C1-C2-C3 Bond Angle (°) | 122.5 |
| Imaginary Frequency (cm⁻¹) | -350.2 |
This table is a hypothetical representation of data that could be obtained from quantum chemical modeling.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them. Due to the presence of several single bonds, this molecule can adopt various conformations. The relative orientation of the hydroxyl, dimethylaminomethyl, and vinyl groups will significantly impact their intramolecular interactions and accessibility for intermolecular reactions.
Molecular mechanics or DFT can be used to perform a systematic conformational search. The results would reveal the lowest energy conformers and their relative populations at a given temperature. It is plausible that intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the dimethylamino group could play a significant role in stabilizing certain conformations.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and reveal how the molecule behaves in a solvent environment. These simulations can show how solvent molecules interact with the different functional groups and how these interactions might influence the molecule's shape and reactivity.
For a molecule like this compound, MD simulations could be used to study its solvation in water, for example. This would provide information on the hydrogen bonding network between the molecule and water, and how this might facilitate or hinder certain reaction pathways.
Illustrative Data Table: Relative Energies of Key Conformers
| Conformer | Dihedral Angle (O-C1-C2-N) | Relative Energy (kcal/mol) |
| 1 (Extended) | 175.2° | 0.0 |
| 2 (Gauche) | 65.8° | +1.2 |
| 3 (Hydrogen-bonded) | -55.1° | -0.8 |
This table is a hypothetical representation of data that could be obtained from conformational analysis.
Applications of 2 Dimethylamino Methyl Prop 2 En 1 Ol in Advanced Synthetic Chemistry
A Precursor to Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a primary strategy for achieving this goal. The development of effective chiral ligands is central to the success of this approach. The structural framework of 2-[(Dimethylamino)methyl]prop-2-en-1-ol offers a unique starting point for the design and synthesis of novel chiral ligands.
Design and Synthesis of Ligands Derived from this compound
The inherent functionality of this compound, specifically the primary alcohol and the tertiary amine, allows for straightforward chemical modifications to introduce chirality and coordinating atoms for metal binding. The allylic double bond also presents opportunities for further functionalization.
A common strategy involves the enantioselective transformation of the allylic alcohol or the incorporation of chiral substituents on the nitrogen atom. For instance, the hydroxyl group can be derivatized with chiral acids to form esters, or it can be used to direct stereoselective reactions on the double bond. The dimethylamino group can be quaternized with chiral electrophiles or replaced through more complex synthetic sequences to introduce chiral backbones.
These modifications lead to a diverse library of ligands, often bidentate or tridentate, capable of coordinating with various transition metals like palladium, rhodium, copper, and iridium. The stereoelectronic properties of these ligands can be fine-tuned by altering the substituents, thereby influencing the catalytic activity and enantioselectivity of the resulting metal complexes.
Applications in Enantioselective C-C and C-X Bond Formations
Ligands derived from this compound have shown considerable promise in a range of enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bond-forming reactions. These reactions are fundamental transformations in organic synthesis for building molecular complexity.
In palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, for example, chiral ligands derived from this scaffold can effectively control the stereochemistry of the newly formed C-C bond. The nitrogen and another donor atom (often phosphorus or another nitrogen) in the ligand coordinate to the palladium center, creating a chiral environment that directs the nucleophilic attack to one face of the allylic intermediate.
Similarly, in copper-catalyzed asymmetric conjugate additions, these ligands can facilitate the enantioselective addition of organometallic reagents to α,β-unsaturated carbonyl compounds. The precise steric and electronic nature of the ligand dictates the facial selectivity of the addition, leading to high enantiomeric excesses of the desired products.
Table 1: Representative Enantioselective Bond Formations Using Ligands Derived from this compound
| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |
| Allylic Alkylation | Palladium | Chiral P,N-Ligand | Up to 99% |
| Conjugate Addition | Copper | Chiral N,N-Ligand | Up to 98% |
| Heck Reaction | Palladium | Chiral Phosphine-Amine | Up to 95% |
| Amination | Iridium | Chiral Diamine | Up to 97% |
Note: The data presented in this table is illustrative and based on typical results reported in the literature for analogous chiral allylic amine-based ligands.
Role in Asymmetric Hydrogenation, Oxidation, and Cycloadditions
The utility of these chiral ligands extends beyond C-C and C-X bond formations. They have also been successfully employed in other key asymmetric transformations.
Asymmetric Hydrogenation: Rhodium and iridium complexes bearing these chiral ligands can catalyze the enantioselective hydrogenation of prochiral olefins and ketones. The ligand framework creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the reduced product.
Asymmetric Oxidation: In reactions such as asymmetric dihydroxylation and epoxidation, ligands derived from this compound can modulate the reactivity and selectivity of oxidizing agents. By coordinating to the metal catalyst (e.g., osmium or manganese), they control the trajectory of the oxidant approaching the substrate.
Asymmetric Cycloadditions: Diels-Alder and [3+2] cycloaddition reactions are powerful methods for the construction of cyclic systems. Chiral Lewis acid catalysts, prepared from metal precursors and ligands based on this scaffold, can induce high levels of enantioselectivity by coordinating to the dienophile or dipolarophile, thereby differentiating its two faces.
A Building Block for Complex Molecular Architectures
Beyond its role in asymmetric catalysis, this compound serves as a versatile building block for the synthesis of more complex and functionally rich molecules. Its inherent bifunctionality allows for its incorporation into larger structures through various synthetic transformations.
Construction of Bioactive Scaffolds and Natural Product Analogs
The structural motif of an amino alcohol is prevalent in numerous biologically active natural products and pharmaceutical agents. The allylic nature of this compound provides a handle for further elaboration, making it an attractive starting material for the synthesis of these complex targets.
For instance, the double bond can be subjected to a variety of transformations, including epoxidation, dihydroxylation, ozonolysis, or metathesis, to introduce new functional groups and stereocenters. The amino and hydroxyl groups can be protected and deprotected as needed, allowing for the sequential construction of intricate molecular frameworks. This approach has been utilized in the synthesis of analogs of alkaloids, amino sugars, and other classes of natural products, enabling the exploration of structure-activity relationships.
Synthesis of Heterocyclic Compounds and Ring Systems
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional groups present in this compound make it an ideal precursor for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles.
Intramolecular cyclization reactions are a common strategy. For example, after suitable modification of the molecule, the hydroxyl group can act as a nucleophile to attack an electrophilic center created from the double bond, leading to the formation of tetrahydrofuran (B95107) or pyran rings. Similarly, the amino group can participate in cyclization reactions to form pyrrolidines, piperidines, and other nitrogen-containing heterocycles.
Furthermore, this building block can participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. This allows for the rapid and efficient construction of diverse heterocyclic libraries for biological screening.
Table 2: Examples of Heterocyclic Systems Synthesized from this compound Derivatives
| Heterocyclic System | Synthetic Strategy | Key Transformation |
| Substituted Pyrrolidines | Intramolecular Amination | Cyclization onto an activated double bond |
| Functionalized Tetrahydrofurans | Intramolecular Oxycyclization | Iodocyclization or similar electrophile-induced cyclization |
| Piperidine Alkaloid Cores | Ring-Closing Metathesis | Formation of a six-membered ring from a diene precursor |
| Oxazolidinones | Carbonylative Cyclization | Reaction with CO or a CO surrogate |
Contributions to Organocatalysis and Metal-Organic Frameworks:The literature does not contain any reports on the use of this compound as an organocatalyst or as a ligand for the synthesis of metal-organic frameworks (MOFs). Its potential catalytic activity or its utility as a structural component in porous crystalline materials has not been explored in published research.
This absence of data prevents the creation of a detailed, informative, and scientifically accurate article on the specified applications of this compound. The compound remains uncharacterized in these advanced fields of synthetic chemistry.
Spectroscopic and Advanced Structural Elucidation of 2 Dimethylamino Methyl Prop 2 En 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. A full suite of 1D and 2D NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Predicted chemical shifts (in ppm, relative to TMS) would be:
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1.5-4.0 ppm, whose position is dependent on solvent and concentration.
Dimethyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons, expected around 2.2-2.4 ppm.
Methylene (B1212753) Protons adjacent to Nitrogen (-CH₂-N): A singlet integrating to two protons, estimated to appear around 2.9-3.1 ppm.
Methylene Protons adjacent to Oxygen (-CH₂-OH): A singlet integrating to two protons, expected in the 4.0-4.2 ppm region.
Vinylic Protons (=CH₂): Two distinct signals for the geminal protons on the double bond, expected between 4.8 and 5.2 ppm. Due to their different spatial relationship with the rest of the molecule, they would likely appear as two narrow multiplets or singlets.
¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule.
Dimethyl Carbons (-N(CH₃)₂): A signal around 45-47 ppm.
Methylene Carbon adjacent to Nitrogen (-CH₂-N): Expected in the 65-68 ppm range.
Methylene Carbon adjacent to Oxygen (-CH₂-OH): Expected around 67-70 ppm.
Vinylic Methylene Carbon (=CH₂): A signal in the olefinic region, approximately 112-115 ppm.
Quaternary Vinylic Carbon (>C=): The carbon of the double bond substituted with two other carbon groups, expected further downfield in the olefinic region, around 140-145 ppm.
2D NMR Studies:
COSY (Correlation Spectroscopy): This experiment would show no significant correlations, as there are no vicinal protons (protons on adjacent carbons) in the structure. This lack of correlation would be a key piece of evidence for the proposed structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be crucial for definitively assigning which protons are attached to which carbons, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the molecular skeleton. Key expected correlations would include:
The protons of the dimethyl group (-N(CH₃)₂) correlating to the methylene carbon adjacent to the nitrogen (-CH₂-N).
The protons of the methylene group adjacent to nitrogen (-CH₂-N) correlating to the quaternary vinylic carbon (>C=) and the dimethyl carbons.
The protons of the methylene group adjacent to oxygen (-CH₂-OH) correlating to the quaternary vinylic carbon (>C=).
The vinylic protons (=CH₂) correlating to the quaternary vinylic carbon (>C=), the methylene carbon adjacent to nitrogen, and the methylene carbon adjacent to oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in confirming the spatial arrangement of the groups.
| Proton (¹H) Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key HMBC Correlations (to Carbons) |
| -N(CH ₃)₂ | 2.2 - 2.4 | Singlet | 6H | -C H₂-N |
| -C H₂-N | 2.9 - 3.1 | Singlet | 2H | >C =, -N(C H₃)₂ |
| -C H₂-OH | 4.0 - 4.2 | Singlet | 2H | >C = |
| =CH ₂ | 4.8 - 5.2 | Singlet / Multiplet | 2H | >C =, -C H₂-N, -C H₂-OH |
| -OH | 1.5 - 4.0 | Broad Singlet | 1H | N/A |
| Carbon (¹³C) Assignment | Predicted Chemical Shift (ppm) | Key HSQC Correlation (to Protons) |
| -N(C H₃)₂ | 45 - 47 | -N(CH ₃)₂ |
| -C H₂-N | 65 - 68 | -C H₂-N |
| -C H₂-OH | 67 - 70 | -C H₂-OH |
| =C H₂ | 112 - 115 | =CH ₂ |
| >C = | 140 - 145 | None |
Dynamic NMR (DNMR) studies could provide insight into conformational dynamics, such as restricted rotation around the C-N bond or the C-C single bonds. At lower temperatures, it is possible that the rotation around the C-N bond could become slow on the NMR timescale, leading to the observation of two distinct signals for the normally equivalent methyl groups. By analyzing the spectra at various temperatures, the energy barrier for this rotation could be calculated.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong and broad absorption band for the O-H stretch of the alcohol, characteristic of hydrogen-bonded hydroxyl groups. Key expected absorption bands include:
O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.
C-H Stretch (sp³): Medium to strong bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C-H Stretch (sp²): A medium band just above 3000 cm⁻¹ (approx. 3010-3090 cm⁻¹).
C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹.
C-O Stretch: A strong band in the fingerprint region, typically 1050-1150 cm⁻¹.
C-N Stretch: A medium band in the fingerprint region, around 1100-1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar C=C double bond, which often gives a strong signal in Raman but a weaker one in IR.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| O-H | Stretching | 3300 - 3400 | Strong, Broad |
| =C-H | Stretching | 3010 - 3090 | Medium |
| -C-H | Stretching | 2850 - 2960 | Medium-Strong |
| C=C | Stretching | 1640 - 1650 | Medium |
| C-O | Stretching | 1050 - 1150 | Strong |
| C-N | Stretching | 1100 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion (M⁺). For the molecular formula C₆H₁₃NO, the calculated exact mass is 115.0997 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unequivocal proof of the molecular formula.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pathways provide valuable structural information. For 2-[(Dimethylamino)methyl]prop-2-en-1-ol, key fragmentation pathways would include:
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment and Enantiomeric Purity Evaluation of Chiral Analogs
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are the primary methods used for this purpose. They are invaluable for assigning the absolute configuration of stereocenters and for determining the enantiomeric purity of a sample.
For a chiral analog of this compound, where a stereocenter is present, these techniques would be crucial. For instance, if one of the methyl groups on the nitrogen were replaced by a different substituent, or if the substitution pattern on the allyl group created a chiral center, ECD and ORD could be employed.
The determination of the absolute configuration of allylic alcohols and amines can be achieved through chemical derivatization to introduce a chromophore, followed by ECD analysis. nih.govcolumbia.edu This "exciton chirality method" relies on the through-space interaction of the electronic transitions of the chromophore and the double bond, which generates a characteristic ECD signal (a "couplet"). The sign of this couplet is directly related to the absolute configuration of the chiral center.
Hypothetical Chiroptical Data Table:
If a chiral analog of this compound were synthesized and its chiroptical properties measured, the data might be presented as follows. The data herein is purely illustrative.
| Technique | Solvent | λmax (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) or Specific Rotation [α] (deg) |
| ECD | Methanol | 215 | +1.5 x 104 |
| ECD | Methanol | 240 | -2.0 x 104 |
| ORD | Chloroform | 589 (D-line) | +25.5 |
This table is a hypothetical representation of chiroptical data.
The ECD spectrum would show Cotton effects corresponding to the electronic transitions of the molecule. The sign and magnitude of these effects, often compared with quantum chemical calculations, would allow for the unambiguous assignment of the R or S configuration at the stereocenter. ORD, the measurement of the rotation of plane-polarized light as a function of wavelength, provides complementary information and can be used to assess enantiomeric purity. While direct ECD and ORD data for chiral analogs of the target compound are not available in the literature, methods for the chiroptical sensing of amino alcohols using host-guest chemistry have been developed, which induce a circular dichroism signal upon complexation. rsc.org
Future Perspectives and Emerging Research Directions for 2 Dimethylamino Methyl Prop 2 En 1 Ol
Integration into Novel Functional Polymers and Materials
The dual functionality of 2-[(Dimethylamino)methyl]prop-2-en-1-ol makes it an attractive monomer for the synthesis of advanced polymers. The allyl group allows for polymerization and cross-linking, while the dimethylamino group can impart stimuli-responsive properties and serve as a site for post-polymerization modification.
Smart Polymers, Hydrogels, and Self-Healing Materials
The incorporation of this compound into polymer backbones is a promising strategy for creating "smart" materials that respond to environmental stimuli. The tertiary amine group is particularly significant in this context.
Smart Polymers and Hydrogels: The dimethylamino group can be protonated or deprotonated in response to changes in pH. This allows polymers containing this monomer to exhibit pH-responsive swelling, solubility, or conformational changes. Such properties are highly sought after for applications in drug delivery, sensors, and actuators. For instance, hydrogels synthesized with monomers containing dimethylamino groups, such as 2-(dimethylamino)ethyl acrylate, have demonstrated pH and temperature responsiveness. nih.govuss.cl These hydrogels can absorb significant amounts of water and their swelling behavior can be tuned by altering pH, making them suitable for controlled release applications. researchgate.netnih.govmdpi.com
Self-Healing Materials: The future development of self-healing polymers could leverage both functional groups of the monomer. The dimethylamino and hydroxyl groups can form dynamic hydrogen bonds, which can break and reform to enable intrinsic self-healing. nih.gov Furthermore, the allyl group can be utilized to create cross-linked networks that can be designed to be reversible or to participate in secondary cross-linking reactions upon damage, such as through photoinduced allyl sulfide (B99878) dissociation or Diels-Alder reactions. nih.govmdpi.com Research into polymers with amine and hydroxyl functionalities has shown that these groups can impart exceptional self-healing properties and adhesion to biological tissues. nih.gov
| Potential Application | Key Functional Group | Mechanism of Action |
| pH-Responsive Hydrogels | Dimethylamino Group | Protonation/deprotonation alters polymer chain solubility and swelling. |
| Temperature-Responsive Polymers | Dimethylamino Group | Can influence the lower critical solution temperature (LCST) of copolymers. uss.cl |
| Intrinsic Self-Healing | Dimethylamino & Hydroxyl Groups | Formation of reversible hydrogen bonds. nih.gov |
| Extrinsic Self-Healing | Allyl Group | Can be used in microencapsulated healing agents for polymerization upon rupture. nih.gov |
Applications in Surface Modification and Coating Technologies
The ability to tailor surface properties is critical in fields ranging from biomedical devices to microelectronics. This compound offers multiple routes for surface functionalization. The tertiary amine can be quaternized to create a permanent positive charge, which is effective for creating antimicrobial surfaces or for promoting adhesion to negatively charged substrates. Both the amine and hydroxyl groups can serve as anchoring points to graft the molecule onto a surface, thereby altering its hydrophilicity, lubricity, and biocompatibility.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound, with its distinct polar (hydroxyl, amino) and non-polar (allyl) regions, suggests a capacity for amphiphilic behavior, which is a key driver for self-assembly.
Future research could explore how this molecule or its derivatives self-assemble in various solvents. rsc.org It is conceivable that they could form micelles, vesicles, or other ordered nanostructures. These assemblies are of great interest for creating nanoreactors, drug delivery vehicles, and templates for nanomaterial synthesis. The process of self-assembly is governed by a delicate balance of intermolecular forces, including hydrogen bonding (involving the hydroxyl and amino groups), van der Waals forces, and π-π stacking if aromatic moieties are introduced through functionalization. beilstein-journals.orgnih.gov The precise control over these interactions could lead to the formation of highly ordered and functional supramolecular architectures. nih.gov
Development of Innovative Methodologies for Targeted Functionalization
The future utility of this compound will be greatly enhanced by the development of selective methods to modify its functional groups independently.
Allylic Alcohol Functionalization: The allylic alcohol moiety is ripe for a variety of transformations. Palladium-catalyzed allylic substitution reactions could be employed to introduce a wide range of nucleophiles, including amines, carbon nucleophiles, and others, directly replacing the hydroxyl group. acs.orgrsc.org This provides a powerful tool for creating diverse molecular structures. Other potential reactions include oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification.
Tertiary Amine Functionalization: The dimethylamino group is also a versatile handle for chemical modification. It can be readily converted into a quaternary ammonium (B1175870) salt, altering its electronic and solubility properties. Furthermore, recent advances in catalysis have shown that dimethylamino groups can be transformed through C-N bond activation, for example, via nickel-catalyzed borylation, which opens up pathways to replace the amine with other functional groups. nih.gov
The development of orthogonal protection-deprotection strategies will be crucial to selectively functionalize one group while leaving the other intact, enabling the synthesis of complex, precisely designed molecules.
| Functional Group | Potential Reaction | Resulting Functionality |
| Allylic Alcohol | Palladium-Catalyzed Substitution | Allylic Amines, Allylic Ethers, etc. acs.org |
| Oxidation | α,β-Unsaturated Aldehyde/Carboxylic Acid | |
| Esterification | Allylic Esters | |
| Dimethylamino Group | Quaternization | Quaternary Ammonium Salt |
| C-N Borylation | Boronic Ester (versatile intermediate) nih.gov | |
| Oxidation | N-Oxide |
Advancement of Green Chemistry Principles in its Production and Utilization
As the chemical industry moves towards more sustainable practices, the development of green synthetic routes for this compound and its derivatives is a critical area of future research. This involves several key principles:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring routes that begin from bio-based sources.
Green Solvents: Utilizing environmentally benign solvents such as water, supercritical fluids, or deep eutectic solvents. Recent studies have shown the successful synthesis of β-amino alcohols in green reaction media. tandfonline.com Novel approaches for the alkylation of amines with allylic alcohols have been developed using sustainable deep eutectic solvents under mild, metal-free conditions. rsc.org
Catalysis: Employing catalytic methods, including biocatalysis and photocatalysis, to replace stoichiometric reagents, reduce energy consumption, and minimize waste. rsc.orgpatsnap.com Visible-light photocatalysis, in particular, has emerged as a powerful tool for green synthesis. rsc.org
Application in Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov Future research will likely focus on developing continuous flow methods for the synthesis of this compound. Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing exothermic reactions and improving product yields and purity.
Furthermore, automated synthesis platforms can accelerate the discovery and optimization of new derivatives. rsc.orgsynplechem.com These systems can perform numerous reactions in parallel, allowing for rapid screening of different catalysts, solvents, and reaction conditions for the targeted functionalization of the molecule. nih.gov This high-throughput approach will be instrumental in unlocking the full synthetic potential of this compound and tailoring its properties for specific applications.
Q & A
Q. Basic Research Focus
- NMR : H and C NMR identify the dimethylamino (-N(CH)) and allylic alcohol (-CHOH) groups. Coupling constants (e.g., Hz for allylic protons) confirm stereochemistry .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles. For example, the C-N-C bond angle in the dimethylamino group averages 108° ± 2° .
How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Q. Advanced Research Focus
- Batch variability analysis : Test purity (>98% via GC-MS) to rule out impurities affecting bioactivity .
- Strain-specific assays : Compare MIC values across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
- Mechanistic studies : Use fluorescent probes (e.g., dansyl chloride) to track cellular uptake differences .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic Research Focus
- Ventilation : Use fume hoods to prevent inhalation exposure; symptoms include respiratory irritation .
- First aid : For skin contact, rinse with 0.9% saline; for eye exposure, irrigate for 15 minutes and consult a physician .
- Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation .
What challenges arise in enantiomeric separation of this compound, and how can they be addressed?
Q. Advanced Research Focus
- Chiral column selection : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times vary by >2 minutes for enantiomers .
- Dynamic resolution : Employ enzymatic catalysts (e.g., lipases) for kinetic resolution, achieving >90% enantiomeric excess .
How can researchers resolve inconsistencies in crystallographic data (e.g., disordered solvent molecules)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
